molecular formula C21H16ClN5O3S B2961787 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852155-11-4

6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2961787
CAS No.: 852155-11-4
M. Wt: 453.9
InChI Key: HGXAFUJTSNRROB-UHFFFAOYSA-N
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Description

6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a tetrahydropyrimidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 4-(4-chlorophenyl)-3-methyl-1H-1,2,4-triazole.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with 2-oxo-2-phenylethyl chloride in the presence of a base, such as potassium carbonate, to introduce the sulfanyl group, resulting in 4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazole.

    Formation of the Tetrahydropyrimidine-Dione Moiety: The final step involves the reaction of the triazole intermediate with urea and formaldehyde under reflux conditions to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine-dione moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. It is being investigated for its potential use in the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new products and processes.

Mechanism of Action

The mechanism of action of 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-methyl-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.

    2-oxo-2-phenylethyl chloride: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the target compound.

Uniqueness

The uniqueness of 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of structural features, including the triazole ring, chlorophenyl group, and tetrahydropyrimidine-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-14-6-8-16(9-7-14)27-18(10-15-11-19(29)24-20(30)23-15)25-26-21(27)31-12-17(28)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,23,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXAFUJTSNRROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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